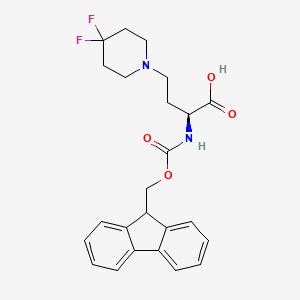

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a difluoropiperidinyl moiety.

Properties

Molecular Formula |

C24H26F2N2O4 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(2S)-4-(4,4-difluoropiperidin-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C24H26F2N2O4/c25-24(26)10-13-28(14-11-24)12-9-21(22(29)30)27-23(31)32-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,27,31)(H,29,30)/t21-/m0/s1 |

InChI Key |

DNHCMNBLPFTCRY-NRFANRHFSA-N |

Isomeric SMILES |

C1CN(CCC1(F)F)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

C1CN(CCC1(F)F)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Fmoc Protection:

Formation of the Piperidine Ring: The synthesis of the difluoropiperidinyl moiety through fluorination reactions.

Coupling Reactions: The coupling of the protected amino acid with the difluoropiperidinyl moiety under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to higher oxidation states.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated piperidine derivatives on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding.

Medicine

In medicine, this compound has potential applications in drug development. Its unique structural features may contribute to the design of novel therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The Fmoc group may facilitate binding to certain enzymes or receptors, while the difluoropiperidinyl moiety may enhance its stability and reactivity. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-fluoropiperidin-1-yl)butanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropyrrolidin-1-yl)butanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid is unique due to the presence of both the Fmoc protecting group and the difluoropiperidinyl moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid is a compound that incorporates a fluorenyl moiety, which has been associated with various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound features:

- A fluorenyl group that enhances lipophilicity and bioactivity.

- A piperidine ring that may influence receptor binding and activity.

- A carboxylic acid functional group that can participate in hydrogen bonding and ionic interactions.

Research indicates that compounds with similar structures often target specific biological pathways. For instance, fluorenyl derivatives have been shown to interact with enzymes involved in fatty acid biosynthesis, particularly the enoyl acyl carrier protein reductase (InhA), which is crucial for the survival of Mycobacterium tuberculosis . This suggests that this compound may exhibit antimicrobial properties.

Antimicrobial Activity

A study on related fluorenyl compounds demonstrated significant activity against Mycobacterium tuberculosis and other pathogens. The presence of the fluorenyl group was linked to enhanced antimicrobial efficacy .

Anti-inflammatory Properties

Compounds derived from fluorenes have also been investigated for their anti-inflammatory effects. The inhibition of cytokines such as IL-15 has been noted, which plays a role in various inflammatory diseases . This suggests potential therapeutic applications in autoimmune conditions.

Case Studies

- Antimycobacterial Activity : A series of fluorenyl derivatives were synthesized and screened for their ability to inhibit InhA. Compounds showed promising results against drug-resistant strains of M. tuberculosis, indicating their potential as new antituberculosis agents .

- Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects of various fluorenone derivatives revealed that modifications in the side chains significantly influenced their antiproliferative activity against cancer cell lines .

Table 1: Summary of Biological Activities

Q & A

Q. What are the key synthesis strategies for introducing the 4,4-difluoropiperidine moiety into Fmoc-protected amino acid derivatives?

The synthesis of this compound typically involves multi-step orthogonal protection strategies. The Fmoc group is introduced first to protect the α-amino group, followed by coupling of the 4,4-difluoropiperidine moiety. Key steps include:

- Fmoc Protection : Use Fmoc-Cl or Fmoc-OSu in a basic medium (e.g., NaHCO₃) to protect the amino group .

- Piperidine Coupling : Activate the carboxylic acid of 4,4-difluoropiperidine using coupling agents like HATU or DCC, followed by reaction with the Fmoc-protected intermediate .

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane gradients) or preparative HPLC is recommended to isolate the product .

Q. How can researchers confirm the stereochemical integrity of the compound post-synthesis?

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to verify enantiomeric purity .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm the (S)-configuration at the α-carbon .

- Optical Rotation : Compare measured [α] values with literature data for chiral consistency .

Q. What are the recommended storage conditions to maintain compound stability?

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent Fmoc group cleavage or fluorinated moiety degradation .

- Solvent : Dissolve in anhydrous DMF or DMSO for long-term storage; avoid aqueous buffers to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the 4,4-difluoropiperidine moiety to minimize side reactions?

The electron-withdrawing nature of the difluoro group can reduce nucleophilicity. Optimization strategies include:

Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?

- Solvent Effects : Re-evaluate computational models to account for solvent polarity (e.g., DMF vs. THF) using COSMO-RS simulations .

- Steric Parameters : Adjust DFT calculations to include steric hindrance from the Fmoc group and difluoropiperidine ring .

- Validation : Cross-validate with experimental kinetics (e.g., monitoring reaction progress via F-NMR) .

Q. What methodologies are effective for studying this compound's interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with enzymes or receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target interactions .

- Molecular Dynamics (MD) Simulations : Model interactions with fluorinated piperidine in lipid bilayers or protein pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.